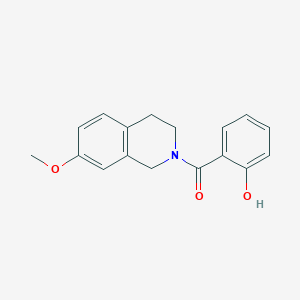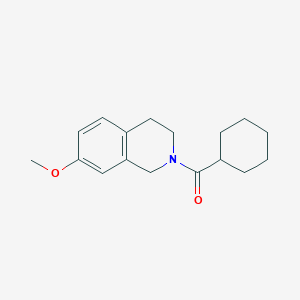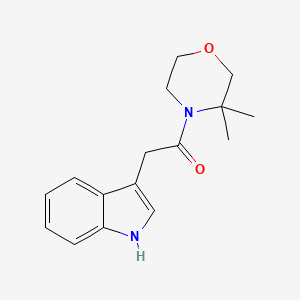
1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone is a synthetic compound that has gained significant attention in the scientific community. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes.
Mécanisme D'action
1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone exerts its pharmacological effects by inhibiting 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone, a family of serine/threonine kinases that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis. 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone is overexpressed in many cancer cells and is involved in the development and progression of various diseases. By inhibiting 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone, 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone can induce apoptosis, inhibit cell proliferation, and reduce inflammation and fibrosis.
Biochemical and Physiological Effects:
1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. The compound also inhibits cell proliferation by arresting the cell cycle at the G1 phase and reducing the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4). Furthermore, 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone reduces inflammation and fibrosis by inhibiting the production of pro-inflammatory cytokines and reducing the expression of fibrotic markers.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone in lab experiments include its potent inhibitory activity against 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone, its broad-spectrum anticancer activity, and its anti-inflammatory and anti-fibrotic properties. However, the compound has some limitations, including its low solubility in water, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for the research and development of 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone. These include:
1. Optimization of the synthesis method to improve the yield and purity of the product.
2. Evaluation of the compound's pharmacokinetic and pharmacodynamic properties in vivo to determine its efficacy and safety.
3. Identification of the specific 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone isoforms targeted by 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone and their role in cancer and other diseases.
4. Development of novel drug delivery systems to improve the bioavailability and targeting of 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone.
5. Investigation of the compound's potential use in combination with other anticancer agents or immunotherapies to enhance its therapeutic efficacy.
Conclusion:
1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone is a synthetic compound with potent inhibitory activity against 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone. It exhibits broad-spectrum anticancer activity, anti-inflammatory and anti-fibrotic properties, and has shown promising results in animal models of neurodegenerative diseases. While the compound has some limitations, its potential therapeutic applications make it an exciting area of research. Further studies are needed to optimize the synthesis method, evaluate its pharmacokinetic and pharmacodynamic properties, and identify its specific targets and mechanisms of action.
Méthodes De Synthèse
The synthesis of 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone involves the reaction of 3,3-dimethylmorpholine and 1H-indole-3-carbaldehyde in the presence of a catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. The compound also exhibits anti-inflammatory and anti-fibrotic properties, making it a potential candidate for the treatment of inflammatory and fibrotic diseases. Furthermore, 1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone has been shown to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(3,3-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2)11-20-8-7-18(16)15(19)9-12-10-17-14-6-4-3-5-13(12)14/h3-6,10,17H,7-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUBXBXNQDWGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)CC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-methoxybenzoyl)piperidin-3-yl]acetamide](/img/structure/B7527734.png)
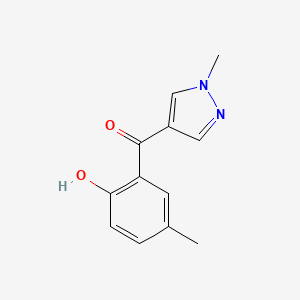
![(5-Fluoro-2-hydroxyphenyl)-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]methanone](/img/structure/B7527739.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(2-fluorophenyl)ethanone](/img/structure/B7527745.png)

![2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B7527759.png)
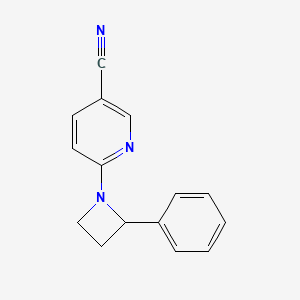
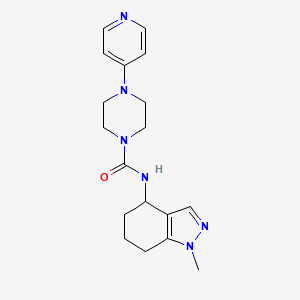
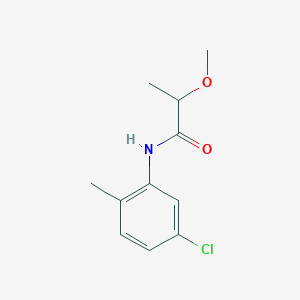
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B7527793.png)

![3-[(4-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527815.png)
